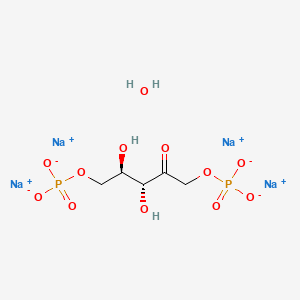
D-ribulose 1,5-bisphosphate sodium salt hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-ribulose 1,5-bisphosphate sodium salt hydrate is a chemical compound with the empirical formula C5H12O11P2 · xNa+ · yH2O. It is a key component in the Calvin cycle, which is essential for photosynthesis in plants. This compound is metabolized into glycerate 3-phosphate by the enzyme ribulose bisphosphate carboxylase/oxygenase (RuBisCO) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
D-ribulose 1,5-bisphosphate sodium salt hydrate can be synthesized through various methods. One common approach involves the conversion of methoxybenzene to methoxybenzaldehyde, followed by enzymatic catalysis to form D-ribulose 1,5-bisphosphate . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure optimal enzyme activity.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of bio-inspired microreactors. These reactors continuously synthesize glucose precursors from carbon dioxide, leveraging the high energy conversion efficiency of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
D-ribulose 1,5-bisphosphate sodium salt hydrate primarily undergoes reactions related to the Calvin cycle. These include:
Carboxylation: Reaction with carbon dioxide to form two molecules of 3-phosphoglycerate.
Reduction: Conversion of 3-phosphoglycerate to glyceraldehyde 3-phosphate using NADPH and ATP.
Regeneration: Conversion of glyceraldehyde 3-phosphate back to ribulose 1,5-bisphosphate.
Common Reagents and Conditions
The reactions typically involve the use of NADPH, ATP, and carbon dioxide under conditions that mimic the natural environment of the Calvin cycle. Enzymes such as RuBisCO play a crucial role in facilitating these reactions .
Major Products Formed
The major products formed from these reactions include glycerate 3-phosphate, glyceraldehyde 3-phosphate, and ribulose 1,5-bisphosphate .
Wissenschaftliche Forschungsanwendungen
D-ribulose 1,5-bisphosphate sodium salt hydrate has a wide range of applications in scientific research:
Chemistry: Used to study enzyme kinetics and the mechanisms of the Calvin cycle.
Biology: Essential for research on photosynthesis and carbon fixation in plants.
Medicine: Investigated for its potential role in enhancing photosynthetic efficiency in crops, which could have implications for food security.
Industry: Utilized in bioengineering applications to improve carbon fixation and energy conversion efficiency .
Wirkmechanismus
D-ribulose 1,5-bisphosphate sodium salt hydrate acts as a substrate for the enzyme ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO). This enzyme catalyzes the first step in the process of carbon fixation, converting ribulose 1,5-bisphosphate and carbon dioxide into two molecules of 3-phosphoglycerate . The molecular targets and pathways involved include the Calvin cycle and the associated enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- D-ribulose 1,5-diphosphate
- D-ribose 5-phosphate sodium salt
- α-D-glucose 1,6-bisphosphate potassium salt hydrate
- 2,3-diphospho-D-glyceric acid penta (cyclohexylammonium) salt
Uniqueness
D-ribulose 1,5-bisphosphate sodium salt hydrate is unique due to its specific role in the Calvin cycle and its high energy conversion efficiency in bio-inspired microreactors. This makes it particularly valuable for research in photosynthesis and carbon fixation .
Eigenschaften
Molekularformel |
C5H10Na4O12P2 |
|---|---|
Molekulargewicht |
416.03 g/mol |
IUPAC-Name |
tetrasodium;[(2R,3R)-2,3-dihydroxy-4-oxo-5-phosphonatooxypentyl] phosphate;hydrate |
InChI |
InChI=1S/C5H12O11P2.4Na.H2O/c6-3(1-15-17(9,10)11)5(8)4(7)2-16-18(12,13)14;;;;;/h3,5-6,8H,1-2H2,(H2,9,10,11)(H2,12,13,14);;;;;1H2/q;4*+1;/p-4/t3-,5-;;;;;/m1...../s1 |
InChI-Schlüssel |
WUIYGHICYRLLIB-SUUPCBQISA-J |
Isomerische SMILES |
C([C@H]([C@H](C(=O)COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C(C(C(C(=O)COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidyl decanoate hydrochloride](/img/structure/B12843408.png)



![Acetamide,N-cyclohexyl-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12843433.png)
![(2Z)-2-[(2E)-2-[3-[(E)-2-(3,3-dimethyl-1-phenylindol-1-ium-2-yl)ethenyl]-2H-pyran-5-ylidene]ethylidene]-3,3-dimethyl-1-phenylindole;tetrafluoroborate](/img/structure/B12843440.png)


![N-(1-(3-Chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(diethylamino)acetamide](/img/structure/B12843451.png)



![N-(Cyclohexylmethyl)-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-ylThio]-Acetamide](/img/structure/B12843466.png)

